7-(2,3-dihydro-1H-indol-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that features an indole moiety, a thiazolopyrimidine core, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolopyrimidine core. This intermediate is then subjected to further reactions to introduce the indole and phenyl groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs also share structural features with this compound.
Uniqueness
The uniqueness of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its combination of the indole, thiazolopyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C20H16N4S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
7-(2,3-dihydroindol-1-yl)-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C20H16N4S2/c1-13-21-18(23-12-11-14-7-5-6-10-16(14)23)17-19(22-13)24(20(25)26-17)15-8-3-2-4-9-15/h2-10H,11-12H2,1H3 |
InChI Key |
MZTVITWJLUKBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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